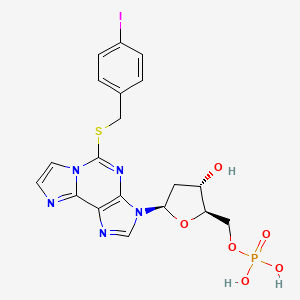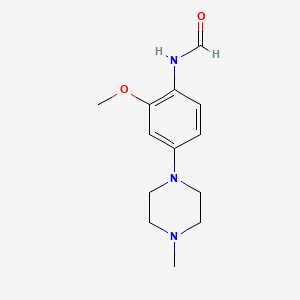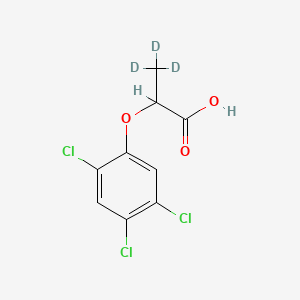![molecular formula C7H18N4 B13856493 2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
2-[4-(Dimethylamino)butyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dimethylamino)butyl]guanidine is a chemical compound with the molecular formula C7H18N4. It is a guanidine derivative, characterized by the presence of a guanidine group attached to a butyl chain with a dimethylamino substituent. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)butyl]guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of 4-(dimethylamino)butylamine with a guanylating agent such as S-methylisothiourea can yield the desired product . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods can be scaled up for large-scale production, ensuring high yields and purity of the final product . The use of transition metal catalysts, such as scandium triflate, has also been explored to enhance the efficiency of guanylation reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Dimethylamino)butyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidines, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-[4-(Dimethylamino)butyl]guanidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(Dimethylamino)butyl]guanidine involves its ability to form strong hydrogen bonds and interact with biological targets. The guanidine group can engage in resonance stabilization, leading to high basicity and planarity of the molecule . This allows the compound to interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share similar structural features but differ in the substituents attached to the guanidine group.
Cyanamides: Cyanamides can also form guanidine derivatives through reactions with amines.
Thioureas: Thioureas are commonly used as guanidylating agents and have similar reactivity to guanidines.
Uniqueness
2-[4-(Dimethylamino)butyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C7H18N4 |
|---|---|
Peso molecular |
158.25 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)butyl]guanidine |
InChI |
InChI=1S/C7H18N4/c1-11(2)6-4-3-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
Clave InChI |
DRUGDYGHTNWEOF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



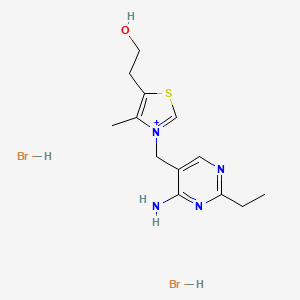
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
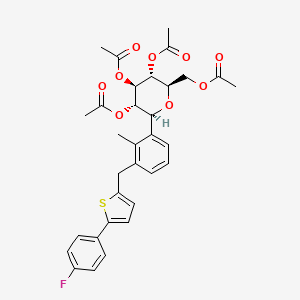
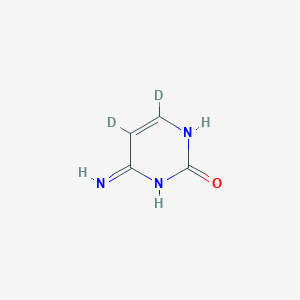
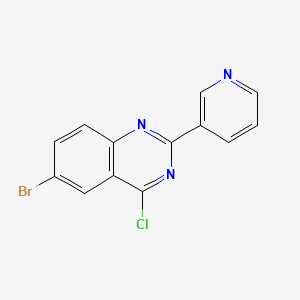
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
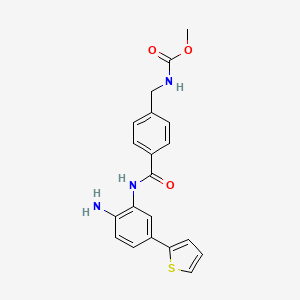
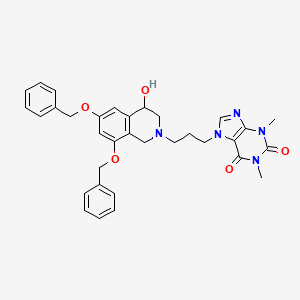
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
